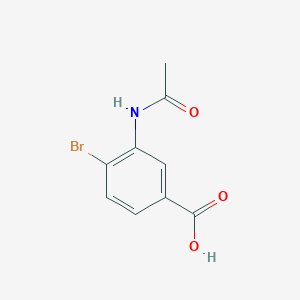
4-Bromo-3-acetamidobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-acetamidobenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by a bromine atom at the 4th position and an acetamido group at the 3rd position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-acetamidobenzoic acid typically involves the bromination of 3-acetamidobenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 4-Bromo-3-acetamidobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed:
Substitution Reactions: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Formation of carboxylic acids or other oxidized products.
Coupling Reactions: Formation of biaryl compounds or other coupled products.
科学的研究の応用
Chemistry: 4-Bromo-3-acetamidobenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Bromo-3-acetamidobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The acetamido group can form hydrogen bonds with biological targets, while the bromine atom may participate in halogen bonding, enhancing its binding affinity.
類似化合物との比較
4-Acetamidobenzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-acetamidobenzoic acid: Positional isomer with different reactivity and properties.
4-Bromo-3-nitrobenzoic acid: Contains a nitro group instead of an acetamido group, leading to different chemical behavior.
Uniqueness: 4-Bromo-3-acetamidobenzoic acid is unique due to the presence of both the bromine atom and the acetamido group, which confer specific reactivity and potential biological activities. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C9H8BrNO3 |
|---|---|
分子量 |
258.07 g/mol |
IUPAC名 |
3-acetamido-4-bromobenzoic acid |
InChI |
InChI=1S/C9H8BrNO3/c1-5(12)11-8-4-6(9(13)14)2-3-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) |
InChIキー |
YHNITJKJXFJVIM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















